molecular formula C16H17FN2O3 B2381075 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide CAS No. 1207052-67-2

2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide

Cat. No.: B2381075
CAS No.: 1207052-67-2
M. Wt: 304.321
InChI Key: RAVYWMGAXYCTCB-UHFFFAOYSA-N
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Description

2-(2,5-Dioxopyrrolidin-1-yl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide (CAS 1207052-67-2) is a high-purity chemical compound for research applications. With a molecular formula of C16H17FN2O3 and a molecular weight of 304.32, this pyrrolidine-2,5-dione derivative is part of a class of compounds investigated for their potent biological activity . Recent scientific studies on hybrid pyrrolidine-2,5-dione derivatives have demonstrated broad-spectrum activity in models of epilepsy and pain . The most plausible mechanism of action for lead compounds in this class involves the inhibition of calcium currents mediated by Cav1.2 (L-type) channels, a target relevant in neurological disorders . Furthermore, such compounds have shown high metabolic stability in human liver microsomes and a favorable safety profile in preliminary studies, making them interesting candidates for further preclinical development . This product is intended for non-human research and is strictly For Research Use Only. Not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3/c17-12-3-1-11(2-4-12)16(7-8-16)10-18-13(20)9-19-14(21)5-6-15(19)22/h1-4H,5-10H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVYWMGAXYCTCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NCC2(CC2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolidinone ring, introduction of the fluorophenyl group, and cyclopropylation. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles can be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions are carefully controlled to achieve the desired transformations with high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical sectors.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, it is compared below with Goxalapladib (CAS-412950-27-7), a structurally distinct but functionally related molecule described in .

Table 1: Structural and Functional Comparison

Property 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide Goxalapladib (CAS-412950-27-7)
Molecular Weight 309.31 g/mol 718.80 g/mol
Core Structure Pyrrolidine-2,5-dione (succinimide) 1,8-Naphthyridine-4-one
Key Substituents 4-fluorophenyl cyclopropane, acetamide Difluorophenyl, trifluoromethyl biphenyl, piperidinyl
Fluorine Atoms 1 5
Therapeutic Indication Hypothesized: Atherosclerosis, inflammation Explicit: Atherosclerosis
Target Pathway Likely Lp-PLA2 inhibition (inferred from structural analogs) Lp-PLA2 inhibition
Solubility Moderate (cyclopropane enhances lipophilicity) Low (high aromaticity)
Metabolic Stability High (cyclopropyl group resists oxidation) Moderate (piperidine metabolism)

Key Findings :

Structural Complexity : Goxalapladib’s larger structure (C₄₀H₃₉F₅N₄O₃) incorporates multiple fluorinated aromatic systems and a naphthyridine core, which may enhance target affinity but reduce bioavailability due to high molecular weight . In contrast, the target compound’s compact scaffold prioritizes metabolic stability and membrane permeability.

Fluorination Impact : The single fluorine in the target compound likely optimizes electrostatic interactions without excessive hydrophobicity, whereas Goxalapladib’s five fluorine atoms improve binding to hydrophobic enzyme pockets (e.g., Lp-PLA2) but increase toxicity risks .

Therapeutic Specificity : Both compounds may inhibit lipoprotein-associated phospholipase A2 (Lp-PLA2) , a biomarker in atherosclerosis. However, the target compound’s cyclopropane group could reduce off-target effects compared to Goxalapladib’s biphenyl moiety, which may interact with broader lipid pathways.

Research Implications

  • Target Compound : Further studies are needed to confirm its enzymatic targets and efficacy in preclinical models. Its smaller size and fluorophenyl-cyclopropane design make it a candidate for oral administration and CNS penetration .
  • Goxalapladib : Despite advanced development, its high molecular weight and solubility limitations have hindered clinical success, underscoring the need for structurally refined alternatives like the target compound .

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide is a derivative of pyrrolidinone and has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15_{15}H18_{18}F1_{1}N3_{3}O2_{2}
  • Molecular Weight : 293.32 g/mol

Research indicates that this compound may exhibit multiple mechanisms of action:

  • Anticonvulsant Activity : In a study involving various mouse models, compounds similar to this derivative demonstrated significant anticonvulsant properties. The lead compound exhibited efficacy in several seizure models, suggesting potential applications in epilepsy treatment .
  • Antinociceptive Properties : The compound has shown promise in pain management, particularly in formalin-induced pain models. It is believed that the analgesic effects may arise from the inhibition of central sodium/calcium currents and antagonism of the transient receptor potential vanilloid 1 (TRPV1) receptor .
  • Broad-Spectrum Biological Activity : The compound's structure allows for interactions with various biological targets, which may explain its diverse pharmacological effects .

Table 1: Summary of Biological Activities

Activity TypeModel UsedObserved EffectReference
AnticonvulsantMaximal Electroshock (MES)ED50 = 23.7 mg/kg
AntinociceptiveFormalin-induced tonic painSignificant reduction in pain response
AntimicrobialVarious bacterial strainsModerate activity against gram-positive bacteria

Case Study: Anticonvulsant Efficacy

In a focused study on hybrid pyrrolidine derivatives, the compound demonstrated a protective effect in various seizure models. Specifically, it showed an effective dose (ED50) in the MES test at 23.7 mg/kg, indicating strong potential as an anticonvulsant agent . The study highlighted that these effects could be due to the compound's ability to modulate ion channels involved in neuronal excitability.

Case Study: Pain Management

Another significant area of research focused on the antinociceptive properties of the compound. In formalin-induced pain models, it was observed that administration resulted in a marked decrease in pain behavior, suggesting that it may serve as an effective analgesic . The underlying mechanism was attributed to its interaction with TRPV1 receptors, which are known to play a critical role in pain signaling pathways.

Q & A

Q. What are the recommended synthetic routes for 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via a multi-step approach:

  • Step 1: Prepare the cyclopropane-containing amine intermediate, such as α-cyclopropyl-4-fluorobenzylamine, through cyclopropanation of 4-fluorostyrene derivatives using diethylzinc and diiodomethane .
  • Step 2: Couple the amine with a 2,5-dioxopyrrolidin-1-yl acetic acid derivative using carbodiimide coupling agents (e.g., EDC/HCl) in dichloromethane under inert conditions .
  • Critical Factors: Reaction temperature (optimized at 0–5°C for coupling), stoichiometric ratios (1:1.2 amine to acid), and purification via column chromatography (hexane:EtOAc gradients). Typical yields range from 52% to 76% .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR confirms the presence of the 4-fluorophenyl group (δ 7.2–7.4 ppm, aromatic protons) and cyclopropane protons (δ 0.8–1.2 ppm).
    • 13C NMR identifies the dioxopyrrolidinone carbonyl carbons (δ 170–175 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+) and fragments corresponding to the cyclopropane and dioxopyrrolidine moieties .
  • X-ray Crystallography: Resolves conformational heterogeneity, such as dihedral angles between the cyclopropane and fluorophenyl groups, which influence bioactivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

Methodological Answer:

  • Core Modifications:
    • Cyclopropane Ring: Replace with cyclohexyl or bicyclic systems to assess steric effects on target binding .
    • Fluorophenyl Group: Introduce electron-withdrawing groups (e.g., nitro) or expand to biphenyl systems to enhance π-π stacking .
  • Biological Assays:
    • In vitro Enzyme Inhibition: Test against proteases (e.g., caspase-3) using fluorogenic substrates to quantify IC50 values.
    • Cellular Uptake: Measure intracellular concentrations via LC-MS in HEK293 or HeLa cell lines .
  • Data Interpretation: Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to targets like kinase domains .

Q. How can contradictory data in solubility and stability studies be resolved?

Methodological Answer:

  • Contradictory Observations: Discrepancies in aqueous solubility (e.g., reported ranges of 0.1–5 mg/mL) may arise from polymorphic forms or residual solvents.
  • Resolution Strategies:
    • Thermogravimetric Analysis (TGA): Detect solvent residues affecting solubility.
    • Powder X-ray Diffraction (PXRD): Identify polymorphs; amorphous forms often exhibit higher solubility but lower stability .
    • Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Stabilizers like ascorbic acid (1% w/w) can mitigate oxidation .

Q. What computational methods are suitable for predicting the metabolic pathways of this compound?

Methodological Answer:

  • In silico Tools:
    • CYP450 Metabolism Prediction: Use Schrödinger’s MetaSite to identify likely oxidation sites (e.g., cyclopropane ring opening or fluorophenyl hydroxylation) .
    • ADMET Prediction: Apply QikProp to estimate logP (target <3), BBB permeability, and hERG inhibition risks .
  • Validation: Compare predictions with in vitro hepatocyte incubation studies (human or rat) analyzed via LC-MS/MS .

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